2-(3-((tert-ブトキシカルボニル)アミノ)ピペリジン-1-イル)イソニコチン酸

説明

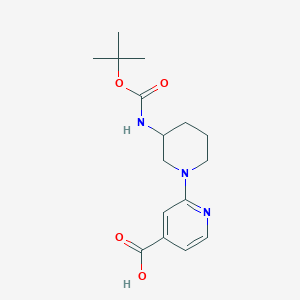

2-(3-((Tert-butoxycarbonyl)amino)piperidin-1-yl)isonicotinic acid is a useful research compound. Its molecular formula is C16H23N3O4 and its molecular weight is 321.37 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(3-((Tert-butoxycarbonyl)amino)piperidin-1-yl)isonicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-((Tert-butoxycarbonyl)amino)piperidin-1-yl)isonicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

ジペプチド合成

この化合物は、ジペプチドの合成に使用されます。 これは、一般的に使用されるカップリング試薬を用いたジペプチド合成における出発物質として使用されます 。 特異的なカップリング試薬であるN, N'-ジエチレン-N''-2-クロロエチルチオホスホロアミドは、塩基の添加なしにBoc-AAILsにおけるアミド形成を促進することがわかり、15分以内で十分な収率でジペプチドが得られました .

イオン液体

この化合物は、市販のtert-ブトキシカルボニル保護アミノ酸(Boc-AAILs)から誘導された室温イオン液体の調製に使用されます 。 これらのイオン液体は、合成サポート、開裂試薬、および溶媒としてペプチド合成に広く使用されてきました .

有機合成

この化合物は、反応性の側鎖とN末端が化学的に保護されている場合に有機合成で使用されます 。 これは、AAILsの適用範囲を広げます .

PROTAC開発

この化合物は、標的タンパク質分解のためのPROTAC(プロテオリシス標的キメラ)開発における剛性リンカーとして有用です .

化学コンジュゲート

高温有機反応

生物活性

The compound 2-(3-((Tert-butoxycarbonyl)amino)piperidin-1-yl)isonicotinic acid (often referred to as TBC-Amino-Piperidine-Isonicotinic Acid) is a derivative of isonicotinic acid, which has garnered interest for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 282.34 g/mol. The structure features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group, which is known to influence the compound's solubility and stability.

Mechanisms of Biological Activity

The biological activity of TBC-Amino-Piperidine-Isonicotinic Acid can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, particularly those involved in metabolic pathways related to inflammation and cancer progression. For instance, derivatives containing the piperidine moiety have been reported to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and immune responses .

- Antiviral Properties : Research indicates that similar compounds exhibit antiviral activity against several viruses, including influenza and herpes simplex virus (HSV). The incorporation of the piperidine structure enhances interaction with viral proteins, potentially leading to effective inhibition .

- Antimicrobial Activity : Studies have demonstrated that compounds with the isonicotinic acid framework possess significant antibacterial properties. The structural modifications, such as the addition of the Boc group, may enhance membrane permeability and target bacterial cell walls effectively .

Table 1: Summary of Biological Activities

Detailed Findings

- DPP-IV Inhibition : The compound was tested for its ability to inhibit DPP-IV, which plays a crucial role in glucose metabolism. The findings indicated a modest inhibition profile, suggesting potential use in managing type 2 diabetes .

- Antiviral Efficacy : In vitro studies showed that TBC-Amino-Piperidine demonstrated significant antiviral activity against HSV-1, with a therapeutic index indicating its safety and efficacy in cellular models .

- Antimicrobial Studies : Compounds similar to TBC-Amino-Piperidine have been shown to effectively combat various strains of bacteria, including resistant strains. This positions it as a candidate for further development in antibiotic therapies .

特性

IUPAC Name |

2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O4/c1-16(2,3)23-15(22)18-12-5-4-8-19(10-12)13-9-11(14(20)21)6-7-17-13/h6-7,9,12H,4-5,8,10H2,1-3H3,(H,18,22)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHLTWDMPGNWSKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCN(C1)C2=NC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。